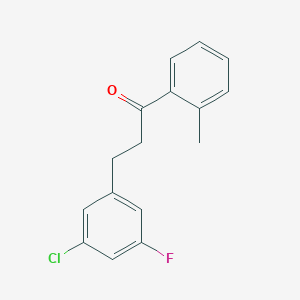

3-(3-Chloro-5-fluorophenyl)-2'-methylpropiophenone

Description

3-(3-Chloro-5-fluorophenyl)-2'-methylpropiophenone is a propiophenone derivative featuring a 3-chloro-5-fluorophenyl substituent at the ketone’s β-position and a methyl group at the 2'-position of the phenyl ring. While direct studies on this compound are sparse, structural analogs and related derivatives provide insights into its behavior and applications, particularly in medicinal chemistry and materials science .

Properties

IUPAC Name |

3-(3-chloro-5-fluorophenyl)-1-(2-methylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClFO/c1-11-4-2-3-5-15(11)16(19)7-6-12-8-13(17)10-14(18)9-12/h2-5,8-10H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNQVAYPQPLJJHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)CCC2=CC(=CC(=C2)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10644934 | |

| Record name | 3-(3-Chloro-5-fluorophenyl)-1-(2-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10644934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898750-04-4 | |

| Record name | 1-Propanone, 3-(3-chloro-5-fluorophenyl)-1-(2-methylphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898750-04-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3-Chloro-5-fluorophenyl)-1-(2-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10644934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Friedel-Crafts Acylation

One of the most common methods for synthesizing this compound involves the Friedel-Crafts acylation reaction. This method includes the following steps:

Reagents : The primary reactants are 3-chloro-5-fluorobenzoyl chloride and 2'-methylpropiophenone.

Catalyst : A Lewis acid catalyst, typically aluminum chloride, is used to facilitate the reaction.

Reaction Conditions : The reaction is conducted under anhydrous conditions to prevent hydrolysis of the acyl chloride, which is crucial for maintaining efficiency and yield.

-

- Mix 3-chloro-5-fluorobenzoyl chloride with 2'-methylpropiophenone in a suitable solvent.

- Add aluminum chloride slowly while maintaining a controlled temperature.

- Stir the mixture for several hours to ensure complete reaction.

- Quench the reaction with water and extract the product using organic solvents.

Yield : This method typically yields a high purity product, often exceeding 90% purity after purification steps such as recrystallization or chromatography.

Chlorination Method

Another preparation method involves chlorination of propiophenone derivatives:

Reagents : Propiophenone is reacted with chlorine gas in the presence of a chlorination catalyst like aluminum trichloride.

-

- In a reactor, add aluminum trichloride and a solvent (e.g., dichloroethane).

- Introduce propiophenone while stirring under controlled temperature conditions (15°C to 70°C).

- Feed chlorine gas into the mixture over several hours.

- Follow up with low-temperature hydrolysis to remove excess chlorine and by-products.

Yield : The yield of this method can range from 88% to 90%, with product purity reaching up to 99.9% after distillation.

Comparative Analysis of Preparation Methods

| Method | Reactants | Catalyst | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Friedel-Crafts Acylation | 3-Chloro-5-fluorobenzoyl chloride, | Aluminum chloride | >90 | >90 |

| 2'-Methylpropiophenone | ||||

| Chlorination | Propiophenone, Chlorine | Aluminum trichloride | 88-90 | Up to 99.9 |

Research Findings and Applications

The compound has been studied for various applications in medicinal chemistry due to its structural features that may influence biological activity:

Biological Activity : Research indicates potential interactions with specific biological targets, which could lead to developments in pharmaceuticals.

Analytical Techniques : Common analytical methods used for characterizing this compound include Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy, which confirm structural integrity and purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloro-5-fluorophenyl)-2’-methylpropiophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Pharmaceutical Applications

The compound serves as an important intermediate in the synthesis of various pharmaceuticals. One notable application is in the synthesis of psychoactive substances, particularly in the development of synthetic cathinones, which are known for their stimulant properties.

Synthesis of Psychoactive Substances

Research indicates that derivatives of 3-(3-Chloro-5-fluorophenyl)-2'-methylpropiophenone are utilized in the production of substances that interact with the central nervous system. These compounds can mimic the effects of traditional stimulants, leading to increased dopamine levels and potential therapeutic effects for conditions such as depression and anxiety .

Synthetic Chemistry

In synthetic chemistry, this compound is employed as a building block for creating more complex organic molecules.

Reaction Pathways

The compound can undergo various chemical reactions, including:

- Nucleophilic substitutions : The chlorine atom can be replaced by nucleophiles, leading to new derivatives.

- Aldol condensation : This reaction can be used to form larger carbon frameworks that are useful in drug design.

Case Studies

Several studies have documented the applications and effects of this compound:

Toxicity Assessments

Studies have shown that exposure to synthetic cathinones can lead to neurotoxic effects, including acute psychosis and cardiovascular issues . Therefore, ongoing research is essential to evaluate the long-term impacts of compounds derived from this compound.

Mechanism of Action

The mechanism of action of 3-(3-Chloro-5-fluorophenyl)-2’-methylpropiophenone involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with 3-(3-Chloro-5-fluorophenyl)-2'-methylpropiophenone, enabling comparative analysis:

T-1095A (3-(Benzo[b]furan-5-yl)-2',6'-dihydroxy-4'-methylpropiophenone 2'-O-β-D-glycopyranoside)

- Structural Differences :

- Replaces the 3-chloro-5-fluorophenyl group with a benzo[b]furan ring.

- Contains hydroxyl groups at the 2' and 6' positions and a glycoside moiety.

- Functional Implications: The hydroxyl and glycoside groups enhance solubility in polar solvents compared to the halogenated, non-polar target compound. T-1095A is a metabolite of T-1095, a sodium-glucose cotransporter (SGLT) inhibitor studied for diabetes management .

1-(3-Chloro-4-fluoro-2-hydroxyphenyl)ethanone

- Structural Differences :

- Features a hydroxyl group at the 2-position and chloro/fluoro substituents at the 3- and 4-positions of the phenyl ring.

- Lacks the methyl group at the 2'-position.

- Functional Implications :

- The hydroxyl group increases hydrogen-bonding capacity, improving crystallinity and solubility in aqueous media compared to the target compound .

- Positional isomerism (3-chloro-4-fluoro vs. 3-chloro-5-fluoro) may alter electronic effects on the aromatic ring, influencing reactivity in substitution or coupling reactions .

3-(3-Chloro-5-fluorophenyl)acrylic acid

- Structural Differences: Replaces the propiophenone moiety with an acrylic acid group.

- Functional Implications: The carboxylic acid group introduces acidity (pKa ~4.5–5.0), enabling salt formation and solubility adjustments, unlike the neutral ketone in the target compound . The α,β-unsaturated carbonyl system in acrylic acid derivatives facilitates Michael addition or conjugation-based reactions, which are absent in the saturated propiophenone structure .

Comparative Data Table

Key Research Findings and Implications

Methyl groups (e.g., 2'-CH₃) may sterically hinder enzymatic degradation, improving metabolic stability .

Synthetic Utility: The propiophenone scaffold allows for further derivatization (e.g., Grignard reactions, reductions) to generate secondary alcohols or amines, unlike rigid acrylic acid derivatives .

Contradictions in Literature: notes an erroneous reference to 3-chloro-5-fluoro-2-hydroxyacetophenone, highlighting the need for rigorous verification of substituent positions in halogenated aromatics .

Biological Activity

3-(3-Chloro-5-fluorophenyl)-2'-methylpropiophenone, with the CAS number 898750-04-4, is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article examines its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound features a phenyl ring substituted with a chloro and a fluorine atom, along with a methyl group adjacent to the carbonyl group. This unique arrangement contributes to its biological activity.

Pharmacological Properties

Research indicates that this compound exhibits various pharmacological effects, including:

- Anticancer Activity : Studies have shown that this compound can inhibit the growth of cancer cells. For instance, it has been evaluated against MCF7 breast cancer cells, demonstrating significant cytotoxic effects at certain concentrations .

- Antibacterial Activity : Preliminary tests have indicated that this compound possesses antibacterial properties, showing inhibition against both gram-positive and gram-negative bacteria .

Structure-Activity Relationships (SAR)

The effectiveness of this compound can be attributed to its structural components. The presence of the chloro and fluorine substituents enhances its binding affinity to biological targets. SAR studies reveal that modifications in the substitution pattern greatly influence the compound's potency:

| Substituent Position | Compound Example | IC50 (µM) | Remarks |

|---|---|---|---|

| 3-Chloro | 1 | 14.0 | Good binding affinity |

| 3-Fluoro | 12 | 22.4 | Slightly reduced activity |

| 3,4-Dichloro | 22 | 1.9 | Enhanced potency |

| 3,4,5-Trichloro | 35 | 0.9 | Highest potency observed |

These findings suggest that specific substitutions can significantly enhance or diminish biological activity, emphasizing the importance of molecular design in drug development .

Study on Anticancer Activity

A study focused on the effects of various compounds, including this compound, on MCF7 and MCF10A cell lines. The results indicated that at a concentration of 50 µM, the compound reduced MCF7 cell viability by approximately 40% after 72 hours while maintaining relatively low toxicity towards MCF10A cells . This selective cytotoxicity suggests potential for therapeutic applications in targeting cancer cells while sparing healthy cells.

Antibacterial Assessment

In vitro studies assessed the antibacterial efficacy of this compound against Staphylococcus aureus and Chromobacterium violaceum. The results showed zones of inhibition measuring 20.5 mm and 17.0 mm, respectively, indicating moderate antibacterial activity compared to standard antibiotics like Streptomycin .

Q & A

What are the standard synthetic routes for 3-(3-Chloro-5-fluorophenyl)-2'-methylpropiophenone, and how do reaction conditions influence yield and purity?

Methodological Answer:

The synthesis typically involves Friedel-Crafts acylation or Suzuki-Miyaura cross-coupling to introduce the substituted aryl group. For example, a Grignard reagent (e.g., isopropylmagnesium chloride) can react with halogenated precursors like 3-chloro-5-fluoroiodobenzene in tetrahydrofuran (THF) at low temperatures (-5°C), achieving yields up to 69% . Key factors include:

- Solvent choice : Polar aprotic solvents like THF enhance reactivity by stabilizing intermediates.

- Temperature control : Low temperatures minimize side reactions (e.g., over-alkylation).

- Catalyst optimization : Transition metals (e.g., Pd for cross-coupling) improve regioselectivity.

Post-synthesis, purification via column chromatography or recrystallization is critical for >95% purity .

Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., chloro/fluoro aromatic protons show deshielding at δ 7.2–7.8 ppm). ¹⁹F NMR quantifies fluorine environments .

- Mass Spectrometry (HRMS) : Validates molecular weight (C₁₆H₁₃ClFO) and isotopic clusters for Cl/F .

- IR Spectroscopy : Detects carbonyl (C=O) stretches near 1700 cm⁻¹ and C-F stretches at 1100–1250 cm⁻¹ .

- X-ray Crystallography : Resolves steric effects from the 2'-methyl group and confirms dihedral angles between aromatic rings .

How do steric and electronic effects of the 2'-methyl group influence the compound's reactivity in nucleophilic additions?

Advanced Analysis:

The 2'-methyl group introduces steric hindrance, slowing nucleophilic attack at the carbonyl carbon. Electronically, the methyl group donates via hyperconjugation, reducing electrophilicity of the ketone. Comparative studies with non-methyl analogs show:

- Reduced reaction rates : Methyl-substituted derivatives require longer reaction times in nucleophilic additions (e.g., Grignard reactions).

- Solvent dependence : Steric effects are mitigated in bulky solvents like DMF, which better accommodate the methyl group .

What are the key challenges in analyzing ecological toxicity data for this compound, given limited available studies?

Data Contradiction Analysis:

Current safety data sheets (SDS) indicate no acute toxicity data, creating uncertainty in environmental risk assessment . Researchers must:

- Use analog data : Compare with structurally similar compounds (e.g., 3-chlorophenol, PAC-1 = 2.1 mg/m³) to estimate toxicity thresholds .

- Computational modeling : Apply QSAR (Quantitative Structure-Activity Relationship) models to predict biodegradability and bioaccumulation potential .

- Lab-scale testing : Microtox assays with Vibrio fischeri can preliminarily assess aquatic toxicity .

How does the electronic nature of the chloro and fluoro substituents affect the compound's reactivity in cross-coupling reactions?

Advanced Mechanistic Insight:

- Fluoro substituents : Act as meta-directing, electron-withdrawing groups, enhancing oxidative addition in Pd-catalyzed couplings.

- Chloro substituents : Provide leaving-group potential for SNAr reactions but deactivate the ring toward electrophiles.

Synergistically, the 3-Cl-5-F pattern creates a polarized aromatic system, favoring regioselective couplings at the para position to fluorine .

What strategies can mitigate challenges in achieving enantiomeric purity during asymmetric synthesis of derivatives?

Methodological Answer:

- Chiral auxiliaries : Use Evans oxazolidinones to direct stereochemistry during ketone functionalization.

- Catalytic asymmetric hydrogenation : Employ Ru-BINAP catalysts for enantioselective reduction of α,β-unsaturated intermediates.

- Chromatographic resolution : Chiral HPLC with cellulose-based columns separates enantiomers post-synthesis .

How is this compound utilized in enzyme inhibition studies, and what structural features drive its bioactivity?

Application in Biochemical Research:

The trifluoromethyl and chloro groups enhance binding to hydrophobic enzyme pockets. For example:

- Kinase inhibition : The compound’s planar structure mimics ATP, competing for binding in kinase active sites.

- CYP450 interactions : Fluorine’s electronegativity disrupts heme iron coordination, modulating metabolic stability .

Docking studies (e.g., AutoDock Vina) predict binding affinities (ΔG < -8 kcal/mol) with tyrosine kinases .

What advanced computational methods are used to predict its adsorption behavior on indoor surfaces in environmental chemistry studies?

Interdisciplinary Methodology:

- Molecular dynamics (MD) simulations : Model interactions with silica or cellulose surfaces (common indoor materials).

- Microspectroscopic imaging : Surface-enhanced Raman spectroscopy (SERS) tracks adsorption kinetics in real-time .

- DFT calculations : Predict charge transfer between the compound’s aromatic system and surface hydroxyl groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.